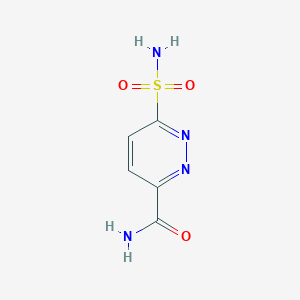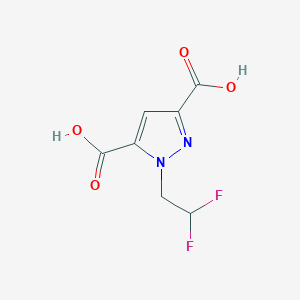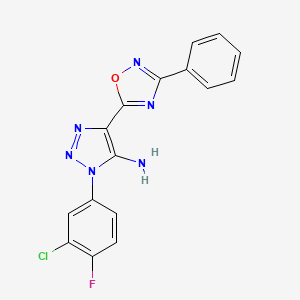
6-Sulfamoylpyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Sulfamoylpyridazine-3-carboxamide is a chemical compound with the CAS Number: 1514732-24-1 . It has a molecular weight of 202.19 and its IUPAC name is 6-sulfamoylpyridazine-3-carboxamide .
Molecular Structure Analysis
The InChI code for 6-Sulfamoylpyridazine-3-carboxamide is 1S/C5H6N4O3S/c6-5(10)3-1-2-4(9-8-3)13(7,11)12/h1-2H,(H2,6,10)(H2,7,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Sulfamoylpyridazine-3-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 202.19 .科学的研究の応用
Environmental Degradation and Water Treatment
Advanced oxidation processes (AOPs) have been evaluated for their effectiveness in degrading sulfonamide antibiotics, such as sulfamethoxypyridazine, in water treatment. Studies have shown that ozonation and photocatalysis are promising technologies for removing these contaminants from wastewater. Complete removal of sulfamethoxypyridazine can be achieved within specific treatment durations, demonstrating the potential for these methods to mitigate the environmental impact of sulfonamide antibiotics (Chuang, Luo, & Lin, 2011).
Antibiotic Mechanisms and Resistance
Research into the mechanisms of sulfonamides, including compounds related to 6-Sulfamoylpyridazine-3-carboxamide, has provided insights into their antibacterial action and potential resistance pathways. For instance, sulfasalazine, a drug composed of sulfapyridine linked to 5-aminosalicylic acid, has been shown to inhibit the growth of Mycobacterium avium subspecies paratuberculosis, suggesting a direct antimicrobial action against specific pathogens (Greenstein, Su, Shahidi, & Brown, 2007).
Synthesis and Antiviral Activity
The synthesis of thiazole C-nucleosides from glycosyl cyanides and their evaluation for antiviral activity against various viruses has been explored. Compounds showing significant antiviral activity were identified, contributing to the development of new antiviral agents (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Biochemical Applications
Sulfonamides and their derivatives have been studied for their potential in inhibiting enzymes such as carbonic anhydrase. This research has implications for developing treatments for conditions such as glaucoma, where enzyme inhibition can reduce intraocular pressure. The creation of water-soluble sulfonamides incorporating polyamino-polycarboxylate tails and their metal complexes offers a new approach to drug design with improved efficacy and reduced side effects (Scozzafava, Menabuoni, Mincione, & Supuran, 2002).
Safety and Hazards
The safety information for 6-Sulfamoylpyridazine-3-carboxamide includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
While specific future directions for 6-Sulfamoylpyridazine-3-carboxamide are not available in the retrieved data, it’s worth noting that research in related fields is ongoing. For instance, FAP-based radionuclide therapies are being explored, with promising results in preclinical and clinical trials . This could potentially guide future research directions for similar compounds.
特性
IUPAC Name |
6-sulfamoylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3S/c6-5(10)3-1-2-4(9-8-3)13(7,11)12/h1-2H,(H2,6,10)(H2,7,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHFFSAZUJKSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646973.png)
![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646975.png)

![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2646977.png)

![4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2646980.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)


![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2646991.png)

![8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2646994.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2646995.png)